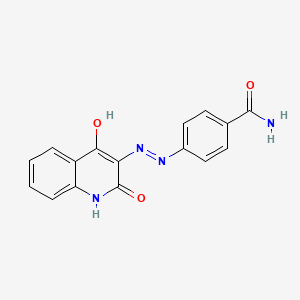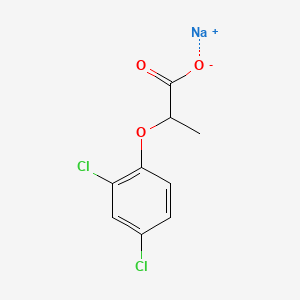![molecular formula C37H26Br2O2 B12670355 1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol CAS No. 188432-91-9](/img/structure/B12670355.png)
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol: is a complex organic compound that consists of two distinct moieties: a brominated biphenyl structure and a hydroxy-substituted fluorene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(4-bromophenyl)benzene can be synthesized through a series of bromination reactions starting from biphenyl. The process typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective bromination.
4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is reacted with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxy group is introduced through subsequent hydroxylation reactions using reagents like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of these compounds typically involves large-scale bromination and hydroxylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final products. Safety measures are crucial due to the hazardous nature of bromine and other reagents used in the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol undergo various chemical reactions, including:
Substitution Reactions: Both compounds can participate in nucleophilic aromatic substitution reactions, where the bromine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: These compounds can undergo Suzuki-Miyaura coupling reactions to form more complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Coupling: Palladium catalysts in the presence of boronic acids or esters under mild conditions.
Major Products
Substitution: Amino or thiol-substituted biphenyls and fluorenes.
Oxidation: Quinones and other oxidized phenolic derivatives.
Coupling: Extended biaryl and polyaryl compounds.
Scientific Research Applications
1-Bromo-4-(4-bromophenyl)benzene and 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol have diverse applications in scientific research:
Materials Science: These compounds are used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Organic Synthesis: They serve as intermediates in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The hydroxy-substituted fluorene moiety is of interest for its potential antioxidant and anti-inflammatory properties.
Industrial Applications: Used in the production of polymers and resins with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of these compounds depends on their specific applications:
Electronic Properties: In materials science, the brominated biphenyl and hydroxy-fluorene structures contribute to the electronic properties of semiconductors and LEDs by facilitating charge transport and light emission.
Biological Activity: In medicinal chemistry, the hydroxy group in 4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol can interact with biological targets such as enzymes and receptors, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: Similar in structure but with an ethynyl group instead of a bromophenyl group.
4-Bromo-4’-hydroxybiphenyl: Similar biphenyl structure with a hydroxy group instead of a fluorene moiety.
9,9-Bis(4-hydroxyphenyl)fluorene: Similar fluorene structure with two hydroxy groups.
Uniqueness
1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol is unique due to the combination of brominated biphenyl and hydroxy-substituted fluorene structures. This dual functionality allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
CAS No. |
188432-91-9 |
|---|---|
Molecular Formula |
C37H26Br2O2 |
Molecular Weight |
662.4 g/mol |
IUPAC Name |
1-bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C25H18O2.C12H8Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25;13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-16,26-27H;1-8H |
InChI Key |
CFVSWDWYDFZODZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O.C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
Related CAS |
188432-91-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





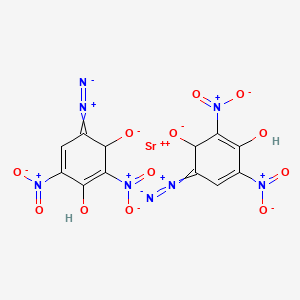


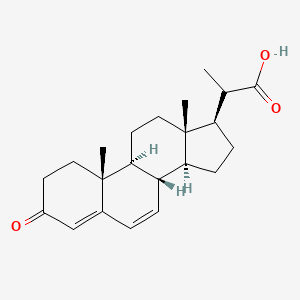
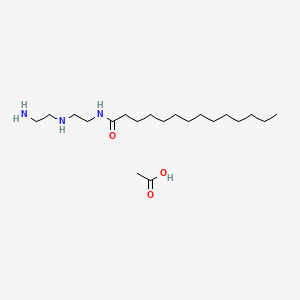
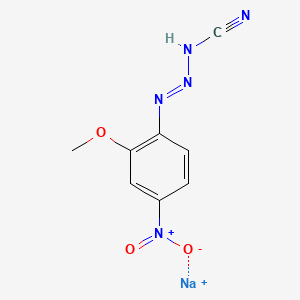
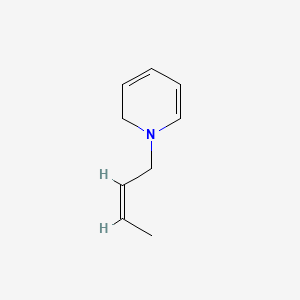
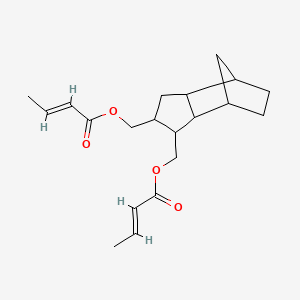
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
